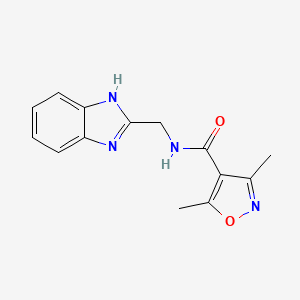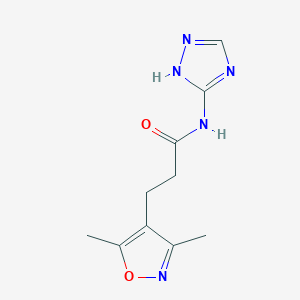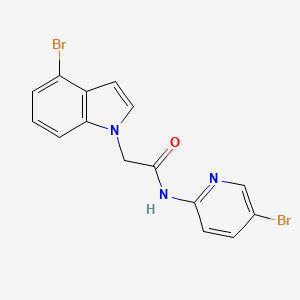
3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products, pharmaceuticals, and agrochemicals. This particular compound features two indole moieties connected by a propanamide linker, with one indole ring substituted with a methoxy group and the other with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves the following steps:
Formation of the Indole Rings: The indole rings can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic substitution reactions. For instance, the methoxy group can be introduced using methanol and a strong acid, while the methyl group can be added using methyl iodide and a base.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted indole derivatives with 3-bromopropionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The indole rings can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on various biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, indole derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, agrochemicals, or pharmaceuticals. Its structural features could impart desirable properties to these products.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and methyl groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-1-yl)-N-(1H-indol-4-yl)propanamide: Lacks the methyl group on the second indole ring.
3-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: Lacks the methoxy group on the first indole ring.
3-(5-Hydroxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both methoxy and methyl groups in 3-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide makes it unique compared to its analogs. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-11-9-17-18(4-3-5-20(17)23)22-21(25)10-13-24-12-8-15-14-16(26-2)6-7-19(15)24/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25) |
InChI Key |
ARUQYWATOOZBKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10987710.png)
![2-Pyridinecarboxamide, N-[2-(3-pyridinyl)-1H-benzimidazol-6-yl]-](/img/structure/B10987722.png)

![7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B10987730.png)
![N-(furan-2-ylmethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10987734.png)


![N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10987743.png)

![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B10987748.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B10987749.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxyethyl)furan-2-carboxamide](/img/structure/B10987753.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10987767.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10987771.png)
